N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea
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Description
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.21680947 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity Exploration
Researchers have synthesized derivatives related to the specified compound and evaluated their antioxidant activities. For instance, a study explored the synthesis and antioxidant activity of various pyrimidine derivatives, demonstrating the potential of these compounds in scavenging free radicals and protecting against oxidative stress (S. George et al., 2010).
Anticancer Drug Development
A significant application includes the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a selective inhibitor of histone deacetylases (HDACs), demonstrating potent anticancer activity and highlighting the therapeutic potential of such compounds (Nancy Z. Zhou et al., 2008).
Herbicidal Activity
Another study discussed substituted tetrahydropyrimidinones as a new class of herbicides that induce chlorosis by inhibiting carotenoid biosynthesis. This research underlines the utility of pyrimidine derivatives in agricultural sciences to develop more effective and selective herbicides (P. Babczinski et al., 1995).
Advancements in Organic Synthesis
Furthermore, the exploration of new synthetic routes for urea derivatives, including those incorporating pyrimidine structures, has been a focus of research. For example, the Lossen rearrangement facilitated the synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a versatile method for constructing complex molecules with potential biological activities (Kishore Thalluri et al., 2014).
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives have been identified to exhibit cytokinin-like activity, significantly influencing plant growth and development. Studies have shown that certain urea compounds can enhance adventitious root formation, underscoring the importance of chemical structure in biological activity (A. Ricci & C. Bertoletti, 2009).
Properties
IUPAC Name |
1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(4-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-4-16-6-8-18(9-7-16)26-22(29)27-19-12-10-17(11-13-19)25-20-14-15(3)24-21(28-20)23-5-2/h6-14H,4-5H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHOVIBGYNLYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.